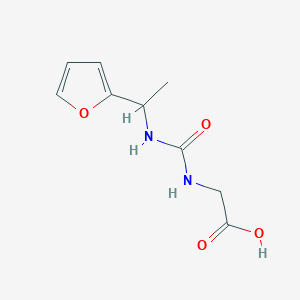
((呋喃-2-基)乙基)氨基甲酰基甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-(Furan-2-yl)ethyl)carbamoyl)glycine: is a chemical compound with the molecular formula C9H12N2O4. . This compound features a furan ring, an ethyl group, and a glycine moiety, making it an interesting subject for various chemical and biological studies.
科学研究应用
Chemistry: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is used in the production of specialty chemicals and materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine typically involves the reaction of furan-2-yl ethylamine with glycine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for ((1-(Furan-2-yl)ethyl)carbamoyl)glycine are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
作用机制
The mechanism by which ((1-(Furan-2-yl)ethyl)carbamoyl)glycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and glycine moiety play crucial roles in binding to these targets, influencing various biochemical pathways .
相似化合物的比较
- ((1-(Furan-2-yl)ethyl)carbamoyl)alanine
- ((1-(Furan-2-yl)ethyl)carbamoyl)valine
- ((1-(Furan-2-yl)ethyl)carbamoyl)leucine
Comparison: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is unique due to its specific combination of a furan ring and glycine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFHXQTVGNAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
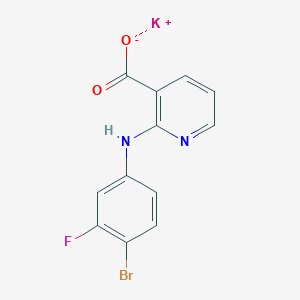
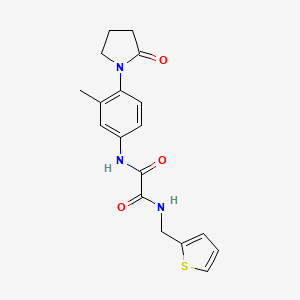
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine](/img/structure/B2452705.png)
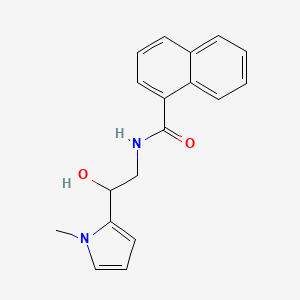
![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)
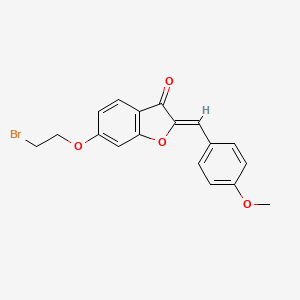
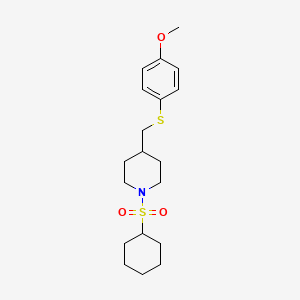
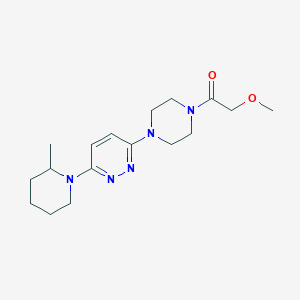
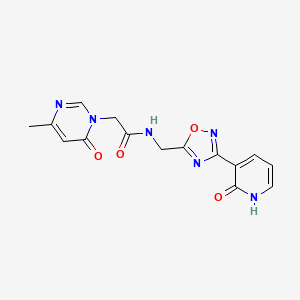

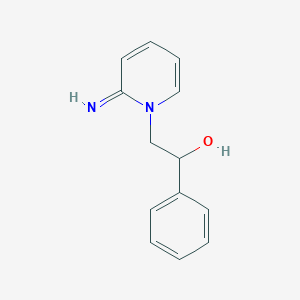
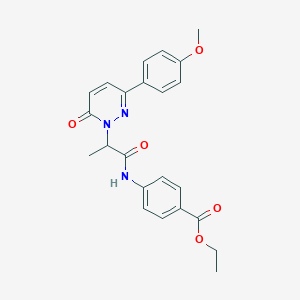
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

